ETHYL 4-({3-METHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}METHYL)PIPERAZINE-1-CARBOXYLATE
Description
ETHYL 4-({3-METHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}METHYL)PIPERAZINE-1-CARBOXYLATE is a purine-derived small molecule featuring a tetrahydropurinone core substituted with a 3-methyl group, a 7-(2-methylbenzyl) moiety, and a piperazine-carboxylate side chain. The ethyl carboxylate ester improves solubility, making it suitable for pharmacokinetic studies .
Properties
IUPAC Name |
ethyl 4-[[3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-4-32-22(31)27-11-9-26(10-12-27)14-17-23-19-18(20(29)24-21(30)25(19)3)28(17)13-16-8-6-5-7-15(16)2/h5-8H,4,9-14H2,1-3H3,(H,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYJAAZKZAKDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4C)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({3-METHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}METHYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of the purine and piperazine intermediates. The purine moiety can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and amines, followed by cyclization and functional group modifications. The piperazine ring is often introduced through nucleophilic substitution reactions involving dihaloalkanes and amines. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common. Purification of the final product is typically achieved through crystallization, distillation, or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({3-METHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}METHYL)PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the piperazine ring or the purine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
ETHYL 4-({3-METHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}METHYL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-({3-METHYL-7-[(2-METHYLPHENYL)METHYL]-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}METHYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to changes in the target’s activity or function. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-Carboxylate Derivatives
The closest structural analog is ETHYL 4-(4,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDROQUINAZOLIN-2-YL)PIPERAZINE-1-CARBOXYLATE (CAS: 777866-89-4). Key differences include:
- Core Structure: The analog uses a tetrahydroquinazoline ring instead of a tetrahydropurinone, reducing hydrogen-bonding capacity due to fewer oxygen atoms.
- Substituents : The 4,7-dimethyl and 5-oxo groups in the analog contrast with the purine’s 2,6-dioxo and 3-methyl-7-benzyl groups, altering lipophilicity and steric bulk.
- Physical Properties : The analog has a lower molar mass (332.4 g/mol vs. ~450–470 g/mol estimated for the target compound) and higher predicted boiling point (529.8°C), reflecting differences in polarity .
Heterocyclic Derivatives with Nitrophenyl/Benzyl Substituents
Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]-pyridine-5,6-dicarboxylate (2d) share:
- Aromatic Substitutents : The 4-nitrophenyl group in these derivatives enhances π-π stacking, similar to the 2-methylbenzyl group in the target compound.
- Ester Functionalization : Ethyl carboxylate groups improve solubility, as seen in the target compound .
- Bioactivity Clustering : Such compounds often cluster into groups with similar modes of action (e.g., kinase inhibition) due to shared structural motifs .
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (based on MACCS or Morgan fingerprints), the target compound shows moderate similarity (~0.4–0.6) to:
- Purine-based kinase inhibitors: Due to the tetrahydropurinone core.
- Piperazine-containing PDE inhibitors: Via the carboxylate-substituted piperazine side chain .
Research Findings and Implications
Predicted Bioactivity
Based on structural analogs:
- Kinase Inhibition : The purine core resembles ATP-competitive kinase inhibitors (e.g., imatinib analogs).
- Phosphodiesterase (PDE) Modulation : Piperazine-carboxylate derivatives often target PDE4 or PDE5 .
Biological Activity
Ethyl 4-({3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate (referred to as Compound A) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available literature, focusing on its pharmacological profile, mechanisms of action, and any relevant case studies.
Chemical Structure and Properties
Compound A is characterized by a piperazine ring and a purine derivative structure, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 372.42 g/mol. Its unique structure allows it to interact with various biological targets.
The biological activity of Compound A can be attributed to its ability to modulate several biochemical pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cell signaling pathways crucial for cancer progression.
- Anti-inflammatory Effects : Preliminary studies suggest that Compound A may exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Analgesic Properties : Research indicates that compounds structurally related to Compound A demonstrate significant analgesic effects in animal models.
Pharmacological Studies
A detailed pharmacological study was conducted to evaluate the efficacy of Compound A in various biological assays:
Case Studies
Several case studies have explored the therapeutic potential of Compound A:
- Cancer Treatment : In vitro studies on cancer cell lines demonstrated that Compound A significantly inhibited cell proliferation and induced apoptosis in cells with mutated B-Raf and Ras genes.
- Inflammatory Models : In animal models of inflammation, administration of Compound A resulted in a reduction of paw edema and inflammatory markers, suggesting its utility as an anti-inflammatory agent.
- Pain Management : Clinical observations indicated that patients treated with formulations containing Compound A reported reduced pain levels compared to those receiving placebo treatments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
